Cas no 1609401-02-6 ((1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride)

(1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride
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- MDL: MFCD26959752
- Inchi: 1S/C7H10N2O.ClH/c10-4-7-3-8-5-9(7)6-1-2-6;/h3,5-6,10H,1-2,4H2;1H
- InChI Key: ROVQBXIIYUSHNB-UHFFFAOYSA-N
- SMILES: C(C1=CN=CN1C1CC1)O.Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
(1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1245962-5g |
(1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride |
1609401-02-6 | 95% | 5g |
$315 | 2024-06-06 | |
1PlusChem | 1P00J2UY-1g |
(1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride |
1609401-02-6 | 95% | 1g |
$72.00 | 2025-03-01 | |
abcr | AB267008-1g |
(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride; . |
1609401-02-6 | 1g |
€137.20 | 2025-02-20 | ||
eNovation Chemicals LLC | Y1245962-1g |
(1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride |
1609401-02-6 | 95% | 1g |
$125 | 2024-06-06 | |
Key Organics Ltd | BS-40291-1g |
(1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride |
1609401-02-6 | >95% | 1g |
£128.00 | 2025-02-08 | |
Ambeed | A985865-1g |
(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride |
1609401-02-6 | 97% | 1g |
$144.0 | 2024-08-03 | |
A2B Chem LLC | AI89370-1g |
(1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride |
1609401-02-6 | 95% | 1g |
$61.00 | 2024-04-20 | |
1PlusChem | 1P00J2UY-5g |
(1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride |
1609401-02-6 | 95% | 5g |
$240.00 | 2025-03-01 | |
eNovation Chemicals LLC | Y1245962-1g |
(1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride |
1609401-02-6 | 95% | 1g |
$125 | 2025-02-20 | |
eNovation Chemicals LLC | Y1245962-1g |
(1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride |
1609401-02-6 | 95% | 1g |
$125 | 2025-02-28 |
(1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride Related Literature
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
Additional information on (1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride
Introduction to (1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride (CAS No. 1609401-02-6)
(1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride, identified by its CAS number 1609401-02-6, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to the imidazole derivative class, which has been widely studied for its diverse biological activities and potential therapeutic applications. The presence of a cyclopropyl group and a hydroxymethyl moiety in its structure contributes to its unique chemical properties and makes it a valuable candidate for further investigation.
The imidazole ring is a heterocyclic aromatic compound that plays a crucial role in many biological processes. It is found in various natural products and pharmaceuticals, including antifungal agents, antiviral drugs, and anticancer medications. The incorporation of a cyclopropyl group into the imidazole core can modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity to biological targets. Additionally, the hydroxymethyl group provides a site for further functionalization, allowing for the synthesis of more complex derivatives with tailored pharmacological properties.
In recent years, there has been growing interest in developing novel imidazole-based compounds as potential therapeutic agents. Research has shown that imidazole derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound (1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride has been investigated for its potential role in these areas, with early studies suggesting promising results.
One of the key areas of research involving this compound has been its antimicrobial properties. Imidazole derivatives are known to interact with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. The cyclopropyl group in (1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride may enhance this effect by providing additional steric hindrance that interferes with microbial cell wall synthesis. This has led to investigations into its efficacy against various pathogens, including resistant strains that have developed tolerance to conventional antibiotics.
Furthermore, the compound has shown potential in anti-inflammatory applications. Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disorders, and cancer. Studies have demonstrated that imidazole derivatives can inhibit key inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The unique structure of (1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride may allow it to interact with these enzymes in a novel way, potentially leading to more effective anti-inflammatory treatments.
The anticancer potential of this compound has also been explored. Cancer cells often exhibit altered metabolic pathways and increased proliferation rates compared to normal cells. Imidazole derivatives have been found to disrupt these processes by inhibiting key enzymes involved in cancer cell metabolism and growth. For instance, some imidazole compounds have been shown to inhibit tyrosine kinases, which are essential for cancer cell signaling and survival. The presence of the hydroxymethyl group in (1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride may provide additional opportunities for targeting these pathways through selective binding interactions.
In addition to these applications, research has also focused on the pharmacokinetic properties of (1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic efficacy and safety profile. Studies have indicated that this compound exhibits favorable solubility characteristics, which could enhance its bioavailability upon oral administration. Furthermore, preliminary metabolic studies suggest that it is metabolized through predictable pathways, allowing for better prediction of potential side effects.
The synthesis of (1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The cyclopropyl group is typically introduced through cross-coupling reactions such as Suzuki or Heck couplings, while the imidazole ring is synthesized via condensation reactions between appropriate precursors. The final step involves converting the free base into its hydrochloride salt to improve stability and solubility.
Evaluation of the compound's safety profile is another critical aspect of drug development. Preclinical studies have been conducted to assess its toxicity and potential side effects. These studies involve both in vitro tests using cell cultures and in vivo experiments using animal models. Results from these studies have generally been encouraging, showing that (1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride exhibits low toxicity at therapeutic doses.
The future direction of research on this compound includes further exploration of its mechanism of action and identification of new therapeutic applications. Advanced techniques such as molecular docking simulations can be used to predict how the compound interacts with biological targets at the atomic level. Additionally, clinical trials are being planned to evaluate its efficacy and safety in human patients suffering from various diseases.
In conclusion, (1-cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride (CAS No. 1609401-02-6) is a promising compound with potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. Its unique structure offers several advantages over existing drugs, including enhanced binding affinity to biological targets and favorable pharmacokinetic properties. Continued research efforts are expected to uncover new therapeutic uses for this compound and contribute to advancements in pharmaceutical chemistry.
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